1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound that features both imidazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 3-chloropropanol under basic conditions to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring system.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, thereby interfering with gene expression and protein synthesis. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
2-aminopyrimidin-4(3H)-one: Known for its antiviral and anticancer properties.
1-(2-Hydroxyethyl)pyrrolidin-3-ol: A related compound with similar structural features.
Uniqueness: 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol is unique due to its combined imidazole and pyrrolidine rings, which confer specific chemical and biological properties. Its ability to bind to DNA and interfere with gene expression sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[3-(2-hydroxyethyl)-2-methylimidazol-4-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O2/c1-8-11-6-10(13(8)4-5-14)12-3-2-9(15)7-12/h6,9,14-15H,2-5,7H2,1H3 |
InChI Key |
IGBMEZOWGSOGII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCO)N2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.